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molecular formula C10H9NS B8303288 5-Cyclopropyl-1,3-benzothiazole

5-Cyclopropyl-1,3-benzothiazole

Cat. No. B8303288
M. Wt: 175.25 g/mol
InChI Key: YHEZORXATMYAHQ-UHFFFAOYSA-N
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Patent
US09221809B2

Procedure details

Following the same procedure in step 1 of Example 344 using 5-bromo-1,3-benzothiazole (500 mg, 2.34 mmol, 1.00 equiv), cyclopropylboronic acid (300 mg, 3.49 mmol, 1.50 equiv), potassium phosphate (2.2 g, 10.36 mmol, 4.50 equiv), palladium acetate (51.6 mg, 0.10 equiv), and PCy3.HBF4 (0.17 g, 0.20 equiv) in a mixture of toluene (12 mL) and water (1.2 mL). The crude product was purified by flash chromatography on silica gel, eluting with petroleum ether/ethyl acetate (10:1-5:1) to provide the title compound as a purple oil. MS m/z [M+H]+ (ESI): 176.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Name
potassium phosphate
Quantity
2.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.17 g
Type
reactant
Reaction Step Five
Quantity
12 mL
Type
solvent
Reaction Step Five
Name
Quantity
1.2 mL
Type
solvent
Reaction Step Five
Quantity
51.6 mg
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]2[S:9][CH:8]=[N:7][C:6]=2[CH:10]=1.[CH:11]1(B(O)O)[CH2:13][CH2:12]1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].C1(P(C2CCCCC2)C2CCCCC2)CCCCC1.[H+].[B-](F)(F)(F)F>C1(C)C=CC=CC=1.O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH:11]1([C:2]2[CH:3]=[CH:4][C:5]3[S:9][CH:8]=[N:7][C:6]=3[CH:10]=2)[CH2:13][CH2:12]1 |f:2.3.4.5,7.8,11.12.13|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC=1C=CC2=C(N=CS2)C1
Step Two
Name
Quantity
300 mg
Type
reactant
Smiles
C1(CC1)B(O)O
Step Three
Name
potassium phosphate
Quantity
2.2 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
Step Five
Name
Quantity
0.17 g
Type
reactant
Smiles
[H+].[B-](F)(F)(F)F
Name
Quantity
12 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1.2 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
51.6 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica gel
WASH
Type
WASH
Details
eluting with petroleum ether/ethyl acetate (10:1-5:1)

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C=1C=CC2=C(N=CS2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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